molecular formula C24H38BN5O5S B13042765 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 2304634-70-4

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B13042765
CAS No.: 2304634-70-4
M. Wt: 519.5 g/mol
InChI Key: IUZTWUJHOFIRNX-UHFFFAOYSA-N
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Description

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a combination of boron, nitrogen, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. The key steps include the formation of the pyrazole ring, the introduction of the boron-containing dioxaborolane group, and the attachment of the piperazine sulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine sulfonamide moiety can interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound shares the boron-containing dioxaborolane group but lacks the pyrazole and piperazine sulfonamide moieties.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar in structure but with a benzamide group instead of the piperazine sulfonamide.

Uniqueness

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H38BN5O5SC_{24}H_{38}BN_5O_5S, with a molecular weight of 519.47 g/mol. The structure includes a pyrazole ring, a dimethylpiperazine moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₈H₃₈BN₅O₅S
Molecular Weight519.47 g/mol
CAS Number2304634-70-4
Purity>97%

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. Additionally, the pyrazole ring may interact with multiple receptors involved in signaling pathways related to cancer and inflammation.

Inhibition Studies

Recent studies have shown that compounds with similar scaffolds exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and development. For example, a related compound demonstrated over 50% inhibition at a concentration of 10 μM against FGFR1 .

Anticancer Potential

Research indicates that compounds containing pyrazole and sulfonamide groups have shown promise in anticancer applications. A study reported that derivatives of sulfonamide-pyrazole compounds exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antitumor Activity : A derivative similar to the target compound was investigated for its antitumor properties in vitro. The results indicated that it significantly reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through caspase activation .
  • In Vivo Studies : In animal models, administration of related compounds led to decreased tumor size and improved survival rates. These findings support further exploration into the therapeutic applications of this class of compounds .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the safety and efficacy of new drugs. Preliminary studies suggest that compounds with similar structures exhibit favorable PK properties, including good oral bioavailability and metabolic stability . However, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Properties

CAS No.

2304634-70-4

Molecular Formula

C24H38BN5O5S

Molecular Weight

519.5 g/mol

IUPAC Name

4-[4-[[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]methoxy]phenyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C24H38BN5O5S/c1-18-22(25-34-23(2,3)24(4,5)35-25)21(28(8)26-18)17-33-20-11-9-19(10-12-20)29-13-15-30(16-14-29)36(31,32)27(6)7/h9-12H,13-17H2,1-8H3

InChI Key

IUZTWUJHOFIRNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)N(C)C

Origin of Product

United States

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